3-(BENZENESULFONYL)-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE
Description
3-(BENZENESULFONYL)-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O3S2.ClH/c1-3-25(4-2)13-14-26(22-24-19-11-10-17(23)16-20(19)30-22)21(27)12-15-31(28,29)18-8-6-5-7-9-18;/h5-11,16H,3-4,12-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDMJBHJRNGHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable brominated precursor under acidic conditions.
Introduction of the diethylaminoethyl group: This step involves the alkylation of the benzo[d]thiazole core with diethylaminoethyl chloride in the presence of a base such as potassium carbonate.
Attachment of the phenylsulfonyl group: This can be done through a sulfonylation reaction using phenylsulfonyl chloride and a base like triethylamine.
Formation of the final product: The final compound is obtained by reacting the intermediate with propanamide under appropriate conditions, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the benzo[d]thiazole core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the benzo[d]thiazole core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and may have similar biological activities.
Sulfonyl amides: Compounds with sulfonyl amide groups may exhibit similar chemical reactivity and biological properties.
Uniqueness
3-(BENZENESULFONYL)-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 3-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]propanamide hydrochloride is a synthetic organic molecule that belongs to the class of benzothiazole derivatives. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.3 g/mol. The presence of a bromine atom and a benzenesulfonyl group contributes to its reactivity and interaction with biological targets.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that it may inhibit key enzymes involved in cell proliferation and survival, potentially inducing apoptosis in cancer cells.
- Enzyme Inhibition : The compound may target proteases or kinases that are critical for cancer cell survival.
- Receptor Binding : It could also interact with various receptors, modulating signaling pathways that control cell growth and differentiation.
Pharmacological Activity
Research indicates that compounds similar to this one exhibit various pharmacological effects:
- Anticancer Activity : Benzothiazole derivatives have been shown to possess significant anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.
- Antiviral Effects : Some studies suggest potential antiviral activity against viruses like SARS-CoV-2, where molecular docking studies indicate strong binding affinities to viral proteins .
Case Studies
Several studies have explored the biological activity of related benzothiazole compounds:
- Anticancer Studies : A study investigated a series of benzothiazole derivatives for their anticancer properties, demonstrating that modifications at the benzothiazole moiety can enhance cytotoxicity against human cancer cell lines .
- SARS-CoV-2 Inhibition : Another study focused on the inhibitory effects of related compounds against SARS-CoV-2 main protease, showing promising results in molecular docking simulations that suggest potential use as therapeutic agents against COVID-19 .
Toxicological Profile
The safety profile of this compound is crucial for its potential therapeutic application. Preliminary toxicological assessments indicate that while many benzothiazole derivatives exhibit low toxicity in vitro, further studies are needed to evaluate the long-term effects and safety in vivo.
Q & A
Q. What structural features of this compound influence its reactivity and solubility in experimental settings?
The compound’s benzenesulfonyl group enhances electrophilic reactivity and solubility in polar solvents due to its electron-withdrawing nature. The 6-bromo-benzothiazole moiety contributes to π-π stacking interactions and potential halogen bonding, which are critical for binding in biological assays. The diethylaminoethyl side chain introduces basicity, enabling pH-dependent solubility adjustments. These features must be optimized for reaction efficiency and bioactivity studies, particularly in aqueous or mixed-solvent systems .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the benzothiazole core.
- Temperature control : Maintaining 60–80°C during sulfonylation minimizes side reactions.
- Purification : Use reverse-phase HPLC (C18 column, methanol/water gradient) to isolate the hydrochloride salt with >95% purity .
- Design of Experiments (DoE) : Apply fractional factorial designs to screen critical variables (e.g., stoichiometry, reaction time) and identify optimal conditions .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- TLC : Monitor reaction progress using silica gel plates (chloroform/methanol 9:1, Rf ~0.5 for the final product).
- HPLC-MS : Confirm molecular weight ([M+H]+ expected ~600–610 Da) and detect impurities.
- FTIR : Validate sulfonamide (1320–1160 cm⁻¹ S=O stretches) and benzothiazole (1600–1450 cm⁻¹ aromatic C=C) functionalities .
Advanced Research Questions
Q. How can researchers resolve contradictory structure-activity relationship (SAR) data for this compound in kinase inhibition assays?
Contradictions in SAR may arise from conformational flexibility of the diethylaminoethyl group or solvent-dependent protonation states. To address this:
- Perform molecular dynamics (MD) simulations to model ligand-receptor interactions under varying pH conditions.
- Use DFT calculations to predict protonation equilibria and electronic effects of the bromo substituent.
- Validate hypotheses via site-directed mutagenesis in kinase targets or iterative synthesis of analogs with rigidified side chains .
Q. What computational strategies enable predictive design of derivatives with enhanced metabolic stability?
- Reaction path search algorithms : Combine quantum chemical calculations (e.g., Gaussian) with machine learning to predict metabolic hotspots (e.g., sulfonamide hydrolysis).
- ADMET prediction tools : Use platforms like Schrödinger’s QikProp to prioritize derivatives with improved microsomal stability (t1/2 > 60 min).
- In silico docking : Screen derivatives against cytochrome P450 isoforms (e.g., CYP3A4) to identify low-affinity candidates .
Q. How can heterogeneous catalysis be integrated into the synthesis to improve scalability?
- Catalyst screening : Test immobilized bases (e.g., Amberlyst A21) for the final coupling step to reduce purification steps.
- Flow chemistry : Optimize residence time and pressure in microreactors for the sulfonylation reaction, leveraging DoE to minimize byproducts.
- In situ monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .
Q. What methodologies assess the compound’s stability under physiological conditions for in vivo studies?
- Accelerated stability testing : Expose the compound to PBS (pH 7.4, 37°C) and analyze degradation via LC-MS over 72 hours.
- Oxidative stress assays : Use hydrogen peroxide or cytochrome P450 enzymes to simulate metabolic breakdown pathways.
- Arrhenius modeling : Predict shelf-life by correlating degradation rates at elevated temperatures (40–60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
